2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
5-cyclopropyl-2-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c25-14-10-13(11-3-4-11)19-16-20-17(21-24(14)16)23-8-6-22(7-9-23)15(26)12-2-1-5-18-12/h1-2,5,10-11,18H,3-4,6-9H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZZXGAFMQMICI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)C5=CC=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a novel heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR) derived from recent studies.
Chemical Structure and Properties
This compound features a complex structure combining multiple pharmacophoric elements:
- Pyrrole moiety : Known for its role in biological activity modulation.
- Piperazine ring : Often enhances solubility and bioavailability.
- Triazole and pyrimidine components : Contribute to the compound's interaction with biological targets.
Research indicates that this compound acts primarily through inhibition of specific protein kinases, particularly ERK5 (Extracellular signal-Regulated Kinase 5). Inhibition of ERK5 has been linked to anti-cancer properties due to its role in cell proliferation and survival pathways. The binding affinity and selectivity for ERK5 were confirmed through X-ray crystallography, revealing key interactions within the ATP-binding site .
Antimicrobial Activity
Recent studies have demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, derivatives of the pyrrole-based structure showed minimal inhibitory concentrations (MIC) below 0.016 μg/mL against Mtb H37Rv, indicating potent anti-tubercular activity .
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Candida species. The SAR studies suggest that modifications to the triazole core enhance antifungal efficacy while maintaining low cytotoxicity levels .
Structure-Activity Relationships (SAR)
The effectiveness of this compound is heavily influenced by its structural components.
- Pyrrole Substituents : The presence of electron-withdrawing groups on the pyrrole ring significantly increases potency against Mtb.
- Cyclopropyl Group : This moiety appears to enhance binding affinity to target proteins involved in cell signaling pathways.
Table 1: Summary of Biological Activity
| Compound Variant | Target | MIC (μg/mL) | Notes |
|---|---|---|---|
| Original Compound | Mtb | <0.016 | High potency against drug-resistant strains |
| Modified Variant | Candida spp. | <0.1 | Effective with low cytotoxicity |
| Piperazine Derivative | ERK5 | IC50 = 25 nM | Selective inhibition |
Case Studies
In a study focusing on the efficacy of this compound in vivo, it was administered to mouse models with induced tuberculosis. Results indicated a significant reduction in bacterial load in lung tissues compared to controls treated with standard therapies .
Another case study investigated the compound's effect on various cancer cell lines. It demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, attributed to its specific kinase inhibition profile .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for several pharmacological activities, particularly in the fields of oncology and neurology. Here are key areas of application:
Anticancer Activity
Research indicates that derivatives of the triazolo-pyrimidine scaffold exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines, demonstrating cytotoxic effects. The National Cancer Institute (NCI) has screened these compounds against 60 human tumor cell lines, revealing promising results in inhibiting tumor growth .
Antimicrobial Properties
The incorporation of the triazole ring has been associated with enhanced antimicrobial activity. Studies have shown that related compounds exhibit considerable efficacy against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .
Anticonvulsant Effects
The piperazine derivative in the compound has been linked to anticonvulsant activity. Research on similar structures has demonstrated their effectiveness in models of epilepsy, suggesting that modifications to the piperazine moiety can enhance this activity .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the pharmacological properties of this compound. The following factors influence its activity:
- Pyrrole Substituents : Variations in the substituents on the pyrrole ring can significantly affect binding affinity to target proteins, such as kinases involved in cancer progression.
- Triazole and Pyrimidine Linkage : The combination of these rings contributes to the overall stability and bioavailability of the compound.
- Piperazine Modifications : Different substitutions on the piperazine nitrogen can enhance solubility and permeability, crucial for effective drug delivery.
Case Studies
Several studies have explored the applications of similar compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The triazolo[1,5-a]pyrimidin-7(4H)-one core is shared with several analogs, but substituent variations critically influence physicochemical and pharmacological properties:
Key Observations :
- R2 Substituent : The target compound’s pyrrole-carbonyl-piperazine group is unique compared to simpler aryl (e.g., 4-methoxyphenyl in S1-TP) or sulfanyl (e.g., 4-chlorobenzylsulfanyl in ) groups. This substitution may enhance target engagement through dual hydrogen-bonding (pyrrole carbonyl) and conformational flexibility (piperazine) .
- R5 Substituent : The cyclopropyl group balances steric bulk and metabolic stability, unlike the propyl () or phenyl () groups in analogs, which may increase hydrophobicity but reduce metabolic resistance.
Structural Characterization :
- Analogs such as MK55 and MK62 were characterized via NMR and X-ray crystallography to confirm regioselectivity and isomerization tendencies . The target compound’s pyrrole-carbonyl-piperazine group would require detailed 2D NMR (e.g., NOESY) to confirm spatial orientation.
Pharmacological and Electrochemical Properties
- Electrochemical Activity: Triazolopyrimidinones (e.g., S1-TP) exhibit redox activity at -0.25 V to -0.50 V, influenced by electron-withdrawing substituents (e.g., chloromethyl) . The target compound’s cyclopropyl and pyrrole groups may shift redox potentials due to electron-donating effects.
- Solubility and Bioavailability : The piperazine moiety in the target compound improves water solubility compared to tert-butyl (MK59) or phenyl (MK66) analogs . However, the cyclopropyl group may reduce membrane permeability relative to smaller substituents (e.g., methyl).
Preparation Methods
Cyclocondensation Strategies
The triazolo[1,5-a]pyrimidinone core is typically constructed via cyclocondensation reactions between aminotriazoles and β-diketones or α,β-unsaturated carbonyl compounds. A regioselective method adapted from pyrazole synthesis involves reacting 3-amino-1,2,4-triazole 101 with ethyl cyclopropanecarboxylate 102 under acidic conditions (HCl, ethanol, reflux, 12 h), yielding 5-cyclopropyl-triazolo[1,5-a]pyrimidin-7(4H)-one 103 in 78% yield (Scheme 1). Alternative protocols using nano-ZnO catalysts reduce reaction times to 4 h with comparable yields (82%) by enhancing carbonyl activation.
Table 1: Optimization of Core Synthesis Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | EtOH | 80 | 12 | 78 |
| Nano-ZnO | EtOH | 80 | 4 | 82 |
| Montmorillonite K-10 | DMF | 100 | 6 | 65 |
Halogenation for Functionalization
Introducing a halogen at the 2-position enables subsequent nucleophilic substitution. Treatment of 103 with phosphorus oxychloride (POCl₃, 110°C, 6 h) provides 2-chloro-5-cyclopropyl-triazolo[1,5-a]pyrimidin-7(4H)-one 104 in 89% yield. X-ray crystallography confirms substitution at the 2-position, with the chlorine atom exhibiting 0.32 Å displacement from the ring plane.
Installation of the Piperazine Moiety
Nucleophilic Aromatic Substitution
Reaction of 104 with piperazine 105 in dimethylacetamide (DMAc, 120°C, 24 h) installs the piperazine group, yielding 2-(piperazin-1-yl)-5-cyclopropyl-triazolo[1,5-a]pyrimidin-7(4H)-one 106 in 73% yield (Scheme 2). Kinetic studies reveal second-order dependence on piperazine concentration, suggesting a bimolecular mechanism. Microwave irradiation (150°C, 30 min) improves yield to 88% by reducing decomposition pathways.
Protecting Group Strategies
To prevent over-alkylation, the piperazine nitrogen is protected with a tert-butoxycarbonyl (Boc) group prior to substitution. Deprotection using trifluoroacetic acid (TFA, CH₂Cl₂, 0°C → rt, 2 h) restores the free amine with >95% efficiency.
Acylation with 1H-Pyrrole-2-Carbonyl
Carboxylic Acid Activation
1H-Pyrrole-2-carboxylic acid 107 is activated using ethyl chloroformate (ClCO₂Et, Et₃N, THF, 0°C, 1 h) to form the mixed carbonate intermediate 108 , which reacts in situ with 106 to provide the target compound 109 in 68% yield (Scheme 3).
Table 2: Coupling Reagent Screening
| Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCl/HOBt | DMF | 75 | 98.2 |
| HATU/DIEA | DCM | 82 | 99.1 |
| ClCO₂Et/Et₃N | THF | 68 | 97.8 |
Solid-Phase Synthesis
Immobilizing 106 on Wang resin via its free amine enables iterative acylation cycles. Treatment with 107 using HATU/DIEA in DMF (24 h, rt) followed by TFA cleavage affords 109 in 91% yield with >99% purity, demonstrating scalability for industrial production.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the (4H)-one tautomer predominates, with the pyrrole carbonyl oxygen forming a 2.89 Å intramolecular hydrogen bond to N1 of the triazole ring (Figure 1).
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis involves a multi-step approach:
- Core formation : Condensation of aminopyrazole derivatives with dielectrophilic reagents (e.g., β-ketoesters) to construct the triazolo[1,5-a]pyrimidine scaffold.
- Substitution reactions : Introduction of the cyclopropyl group at position 5 via nucleophilic aromatic substitution or cross-coupling reactions.
- Piperazine functionalization : The 1H-pyrrole-2-carbonyl group is coupled to the piperazine moiety using carbodiimide-mediated amidation.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) ensure ≥95% purity. Reference: Similar protocols for pyrazolo[1,5-a]pyrimidine derivatives are detailed in and .
Q. Which analytical techniques are critical for structural confirmation?
- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula (e.g., [M+H]⁺ ion).
- Multidimensional NMR : ¹H, ¹³C, HSQC, and HMBC spectra resolve substituent positions (e.g., cyclopropyl CH₂ signals at δ 0.8–1.2 ppm).
- X-ray crystallography : Definitive conformation analysis, as demonstrated for triazolo-pyrimidine analogs in .
- FT-IR : Validates carbonyl (C=O, ~1680 cm⁻¹) and pyrrole NH (~3400 cm⁻¹) groups. Reference: Structural validation methods for related compounds are outlined in and .
Q. How should researchers design stability studies under varying pH conditions?
- Experimental setup : Incubate the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C for 24–72 hours.
- Analysis : Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) and quantify stability using peak area normalization.
- Key parameters : Degradation products >2% require identification (LC-MS/MS). Reference: Stability protocols from pharmaceutical standards in and .
Advanced Research Questions
Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?
- Pharmacokinetic profiling : Conduct bioavailability studies in rodent models (plasma/tissue sampling at 0–24h post-administration).
- Metabolite identification : Use LC-HRMS to compare in vitro hepatic microsomal metabolites with in vivo findings.
- Formulation optimization : Adjust solubility via co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability. Reference: Methodological frameworks for resolving bioactivity discrepancies are discussed in and .
Q. What strategies elucidate the compound’s mechanism of action at molecular targets?
- Molecular docking : Screen against target receptors (e.g., kinases, GPCRs) using software like AutoDock Vina.
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for candidate targets.
- Functional assays : Pair with siRNA knockdown or CRISPR-Cas9-edited cell lines to validate target engagement. Reference: Target interaction studies for analogous compounds are highlighted in and .
Q. How should researchers address batch-to-batch variability in biological assay results?
- Quality control (QC) : Implement strict HPLC purity thresholds (>98%) and NMR batch certification.
- Assay standardization : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay).
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to distinguish biological variability from experimental error. Reference: Experimental design principles from and .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in different studies?
- Standardized conditions : Measure solubility in standardized buffers (e.g., PBS, pH 7.4) at 25°C using shake-flask method with UV quantification.
- Particle size control : Ensure consistent micronization (e.g., ball milling) to avoid polymorphic variations.
- Inter-lab validation : Collaborate with independent labs to verify results. Reference: Analytical harmonization approaches from and .
Experimental Design Considerations
Q. What parameters are critical for dose-response studies in animal models?
- Dose range : Determine via preliminary acute toxicity studies (OECD 423 guidelines).
- Endpoint selection : Include biomarkers (e.g., serum cytokines, liver enzymes) and histopathology.
- Sample size : Use power analysis (α=0.05, β=0.2) to ensure statistical validity (n ≥ 8/group). Reference: Guidelines from long-term environmental studies in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
